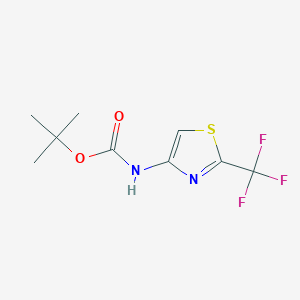

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-17-6(13-5)9(10,11)12/h4H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMSBEFNJLAEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step sequence:

- Formation of the thiazole ring bearing the trifluoromethyl substituent.

- Introduction of the amino group at the 4-position.

- Protection of the amino group by reaction with di-tert-butyl dicarbonate to yield the Boc-protected carbamate.

This general approach is supported by the synthesis of related thiazolyl carbamates, where the amino-thiazole intermediate is treated with di-tert-butyl dicarbonate under mild conditions to afford the Boc-protected product.

Detailed Synthetic Procedure Example

A representative preparation method based on analogous thiazole carbamate syntheses is as follows:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Thiazole formation | Reaction of α-bromo ketone with thiourea derivative | The α-bromo ketone bearing the trifluoromethyl group is reacted with thiourea to form the 2-(trifluoromethyl)thiazol-4-amine intermediate | High yield; typically 80-90% |

| 2. Boc protection | Treatment of the amino-thiazole intermediate with di-tert-butyl dicarbonate (Boc2O) in presence of a base (e.g., triethylamine) | The amino group is selectively protected to form tert-butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate | Moderate to good yield (~55-75%) |

| 3. Purification | Silica gel chromatography or recrystallization | To isolate pure product | Purity >95% |

This method aligns with procedures reported for similar thiazolyl carbamates, where di-tert-butyl dicarbonate is a standard reagent for Boc protection.

Alternative Approaches and Optimization

- Use of lithium bis(trimethylsilyl)amide (LHMDS) : For deprotonation and subsequent functionalization of thiazolyl carbamates, LHMDS at low temperature (-78°C) has been employed to enable further sulfonylation or arylation reactions on the thiazole ring.

- Sulfur dioxide insertion and subsequent transformations : In some cases, Grignard reagents derived from tert-butyl thiazol-4-ylcarbamate have been reacted with sulfur dioxide to introduce sulfonamide functionalities, showing the versatility of the Boc-protected thiazolyl intermediates.

- Microwave-assisted synthesis : Microwave irradiation has been used to accelerate condensation reactions in related heterocyclic systems, potentially applicable to the synthesis of Boc-protected trifluoromethylthiazoles.

Reaction Conditions and Parameters

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Solvent | Dichloromethane, THF, or ethyl acetate | Solvent polarity affects solubility and reaction rate; THF common for Boc protection |

| Temperature | 0°C to room temperature | Boc protection typically performed at 0°C to avoid side reactions |

| Base | Triethylamine or DIPEA | Neutralizes acid formed during Boc protection, improving yield |

| Reaction Time | 1-4 hours | Sufficient for complete Boc protection |

| Purification | Silica gel chromatography, recrystallization | Ensures removal of impurities and unreacted starting materials |

Representative Experimental Data from Literature

Summary of Key Research Findings

- The Boc protection of 2-(trifluoromethyl)thiazol-4-amine is efficiently achieved using di-tert-butyl dicarbonate under mild basic conditions, yielding the desired tert-butyl carbamate in moderate to good yields.

- The trifluoromethyl group is introduced early in the synthesis, often via α-bromo ketone intermediates or direct trifluoromethylation methods, ensuring stability during subsequent transformations.

- Reaction conditions such as temperature control, choice of base, and solvent are critical to maximize yield and purity.

- Purification typically involves chromatographic techniques to remove side products and unreacted reagents.

- Advanced methods including LHMDS-mediated functionalization and sulfur dioxide insertion expand the utility of Boc-protected thiazolyl intermediates for further derivatization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Biology

- Biological Activity : Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and bioavailability . Studies have shown that thiazole derivatives can inhibit various enzymes linked to disease pathways, suggesting potential therapeutic applications.

Medicine

- Pharmaceutical Development : Ongoing research explores its potential as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer and infections .

Industry

- Material Development : The compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications where specific chemical transformations are required.

Case Studies

Numerous studies have investigated the applications of thiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

- Antimicrobial Properties : Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, indicating their potential as therapeutic agents.

- Drug Resistance Reversal : Certain thiazole derivatives have been explored for their ability to reverse drug resistance in cancer treatments by increasing intracellular drug concentrations .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate are differentiated by substituents on the thiazole ring, synthetic routes, and applications. Below is a systematic comparison:

Structural Analogs

Key Observations :

- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound increases electronegativity and metabolic stability compared to methyl analogs, making it more resistant to oxidative degradation .

- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., CAS 942473-89-4) exhibit broader π-conjugation, altering electronic properties and binding interactions in biological targets .

- Cyanovs. Halogens: Cyano substituents (e.g., in compound 7 from ) enhance reactivity for nucleophilic additions, whereas halogens (Br, F) facilitate cross-coupling reactions .

Yield and Purity :

- Yields for tert-butyl carbamates range from 30% (complex substitutions) to 65% (simple Boc protections) .

- Purity for commercial analogs (e.g., QV-3398) is consistently ≥95% .

Physical Properties

Thermal Stability : Boc-protected thiazoles generally decompose above 150°C, but trifluoromethyl derivatives show enhanced thermal stability due to strong C–F bonds .

Biological Activity

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound, with the molecular formula C₈H₁₁F₃N₂O₂S and a molecular weight of approximately 268.256 g/mol, contains a thiazole ring that contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties, along with relevant case studies and research findings.

Structural Characteristics

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, potentially improving its membrane permeability and bioavailability. This feature is crucial for its interaction with biological targets, including enzymes and receptors involved in various metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁F₃N₂O₂S |

| Molecular Weight | 268.256 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 228.4 °C at 760 mmHg |

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. The trifluoromethyl group is believed to enhance this activity by facilitating better interaction with microbial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, thiazole derivatives have been observed to inhibit cell proliferation in cancer cell lines by interfering with key signaling pathways associated with tumor growth. In particular, compounds similar to this compound have been shown to induce apoptosis in cancer cells at micromolar concentrations .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes. For example, studies have indicated that thiazole-based compounds can inhibit enzymes linked to disease pathways, such as those involved in cancer progression and microbial resistance . The ability to modulate enzyme activity suggests potential therapeutic applications in drug development.

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiazole derivatives demonstrated that certain analogues showed IC50 values in the low micromolar range against various cancer cell lines. These findings highlight the potential of this compound as a candidate for further development as an anticancer agent .

- Antimicrobial Activity : In a comparative analysis of thiazole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group allows for efficient penetration through lipid membranes.

- Enzyme Interaction : Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate?

The compound is typically synthesized via a multi-step protocol involving:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amine functionality of the thiazole precursor using Boc anhydride (Boc₂O) in a polar solvent (e.g., DMF or THF) under basic conditions (e.g., Na₂CO₃) .

- Coupling reactions : For example, nucleophilic substitution or amidation using coupling agents like TMAD (tetramethylazodicarboxamide) in THF .

- Purification : Column chromatography with gradients of dichloromethane/methanol (30:1) to isolate the product .

Yield optimization requires controlled stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or LCMS .

Q. What analytical techniques are recommended for structural characterization?

Q. How should stability and storage conditions be managed for this compound?

- Stability factors : Sensitivity to moisture, heat (>40°C), and strong acids/bases. Hydrolysis of the Boc group can occur under acidic conditions .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C. Desiccants (e.g., silica gel) prevent hydration .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be addressed?

- Catalyst optimization : Use TMAD or EDC/HOBt for efficient amide bond formation .

- Solvent effects : Switch to anhydrous THF or DMF to minimize side reactions .

- Purification challenges : Employ reverse-phase HPLC for polar byproducts .

Contradictory yields may arise from competing pathways (e.g., trifluoromethyl group steric hindrance); DFT calculations can model transition states to guide optimization .

Q. What strategies ensure regioselectivity in thiazole ring functionalization?

- Directing groups : Utilize electron-withdrawing groups (e.g., CF₃) to direct electrophilic substitution at the 4-position of the thiazole ring .

- Steric control : Bulky substituents (e.g., tert-butyl) can block undesired reaction sites .

- Computational modeling : DFT studies predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can contradictions in NMR data for structural confirmation be resolved?

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., CDK9) by docking into active sites .

- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes .

- SAR studies : Modify substituents (e.g., replacing CF₃ with Cl) and calculate binding free energies (ΔG) to optimize selectivity .

Q. How is the compound’s bioactivity evaluated in drug discovery pipelines?

- Enzyme assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) and compare with controls .

- Metabolic stability : Liver microsome assays (human/rat) predict in vivo half-life .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.